4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 325978-26-5
Cat. No.: VC5304144
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
* For research use only. Not for human or veterinary use.
![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide - 325978-26-5](/images/structure/VC5304144.png)
Specification
CAS No. | 325978-26-5 |
---|---|
Molecular Formula | C20H19N3O3S |
Molecular Weight | 381.45 |
IUPAC Name | 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C20H19N3O3S/c1-20(2,3)15-8-4-14(5-9-15)18(24)22-19-21-17(12-27-19)13-6-10-16(11-7-13)23(25)26/h4-12H,1-3H3,(H,21,22,24) |
Standard InChI Key | CVMKRTRAPJDQJL-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Architecture
The compound’s systematic name, 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, reflects its three primary components:
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A benzamide core substituted with a tert-butyl group at the para position.
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A thiazole ring (1,3-thiazol-2-yl) attached to the benzamide’s nitrogen atom.
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A 4-nitrophenyl group bonded to the fourth position of the thiazole ring .
The structural uniqueness arises from the electronic interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating tert-butyl group (-C(CH3)3), which influences reactivity and solubility .
Key Structural Data:
Property | Value/Description | Source |
---|---|---|
SMILES | CC(C)(C)c1ccc(cc1)C(=O)Nc1nc(cs1)c2ccc(cc2)N+[O-] | |
InChI Key | CVMKRTRAPJDQJL-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 1 (amide NH) | |
Hydrogen Bond Acceptors | 7 (amide O, nitro O, thiazole N/S) |
Synthetic Routes and Reaction Mechanisms
Example Reaction Pathway:
Physicochemical Properties
Solubility and Partitioning
The compound exhibits lipophilic characteristics (logP = 6.36), rendering it poorly water-soluble (logSw = -5.58) . This property necessitates the use of organic solvents (e.g., DMSO) for in vitro assays.
Stability and Reactivity
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Nitro Group Reduction: The -NO2 group can be reduced to -NH2 using catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl .
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Amide Hydrolysis: Susceptible to hydrolysis under strongly acidic or basic conditions, yielding 4-tert-butylbenzoic acid and the corresponding thiazole-amine .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a pharmacophore scaffold for optimizing drug-like properties. Its modular structure allows for:
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SAR Studies: Modifying the nitro group to -NH2 or -CF3 to enhance target binding .
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Hybrid Drug Development: Conjugation with fluoroquinolones or sulfonamides to combat antibiotic resistance .
Material Science
The tert-butyl group enhances thermal stability, making the compound a candidate for organic semiconductors or liquid crystal displays .
Challenges and Future Directions
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